7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol
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Overview
Description
7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Quinolinone Core Construction: The quinolinone core can be synthesized via a condensation reaction involving aniline derivatives and β-keto esters.
Methoxylation: Introduction of the methoxy group can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the isoxazole ring.
Reduction: Reduction reactions could target the quinolinone core, potentially converting it to a dihydroquinolinone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinolinone or isoxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone N-oxides, while substitution could introduce various functional groups onto the quinolinone or isoxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinolinone derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. The presence of the isoxazole ring may enhance these activities, making this compound a subject of interest in drug discovery.
Medicine
In medicine, compounds like 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol could be investigated for their potential therapeutic effects. This includes their ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or as additives in various formulations.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The isoxazole ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(3,5-dimethyl-4-isoxazolyl)-4(1H)-quinolinone: Lacks the methoxy group.
6-methoxy-4(1H)-quinolinone: Lacks the isoxazole ring.
3,5-dimethyl-4-isoxazolyl derivatives: Various substitutions on the isoxazole ring.
Uniqueness
The combination of the isoxazole ring and the methoxy group on the quinolinone core makes 7-(3,5-Dimethylisoxazol-4-yl)-6-methoxyquinolin-4-ol unique. This structural arrangement may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H14N2O3/c1-8-15(9(2)20-17-8)11-6-12-10(7-14(11)19-3)13(18)4-5-16-12/h4-7H,1-3H3,(H,16,18) |
InChI Key |
VXAZVMDDRBDTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=O)C=CNC3=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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